

Mifepristone: A Technical Guide to its Application in Steroid Hormone Biology Research

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Compound of Interest

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Introduction

Mifepristone (also known as RU-486) is a synthetic steroid that has become an invaluable tool in the field of steroid hormone biology. Initially recognized for its clinical applications, its potent antagonistic effects on both the progesterone receptor (PR) and the glucocorticoid receptor (GR) have established it as a critical ligand for elucidating the complex mechanisms of steroid hormone action.^[1] This technical guide provides an in-depth overview of mifepristone's mechanism of action, summarizes key quantitative data, and presents detailed experimental protocols for its use in research settings.

Mifepristone's utility in research stems from its high binding affinity for both PR and GR, acting as a competitive antagonist.^[2] At lower concentrations, it selectively blocks the action of progesterone, while at higher doses, it also effectively antagonizes glucocorticoid signaling.^[1] This dose-dependent duality allows researchers to dissect the distinct and overlapping roles of these two critical steroid hormones in various physiological and pathological processes.

Mechanism of Action

Mifepristone exerts its effects by competitively binding to the ligand-binding domains of the progesterone and glucocorticoid receptors. This binding prevents the receptors from adopting

their active conformation, thereby inhibiting the downstream signaling cascades typically initiated by their cognate hormones, progesterone and cortisol.[2]

Upon binding, mifepristone can induce a conformational change in the receptor that differs from that induced by an agonist. This altered conformation can lead to the recruitment of corepressors instead of coactivators, ultimately leading to the repression of target gene transcription.[3] Furthermore, in the context of the glucocorticoid receptor, mifepristone has been shown to stabilize the receptor's association with heat shock proteins, further preventing its activation.

Interestingly, under certain cellular conditions, such as elevated cyclic AMP (cAMP) levels, mifepristone can exhibit partial agonist activity. This context-dependent switch in function highlights the complexity of steroid hormone receptor signaling and provides a unique avenue for research into the modulation of receptor activity.

Quantitative Data

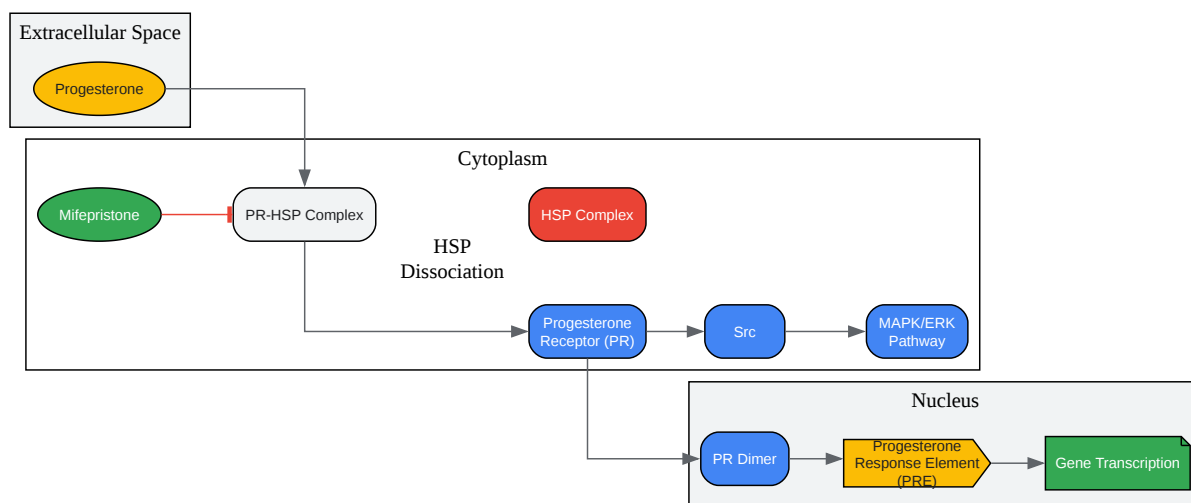
The following tables summarize the binding affinities and effective concentrations of mifepristone for the progesterone and glucocorticoid receptors as reported in various studies. These values can serve as a reference for designing experiments and interpreting results.

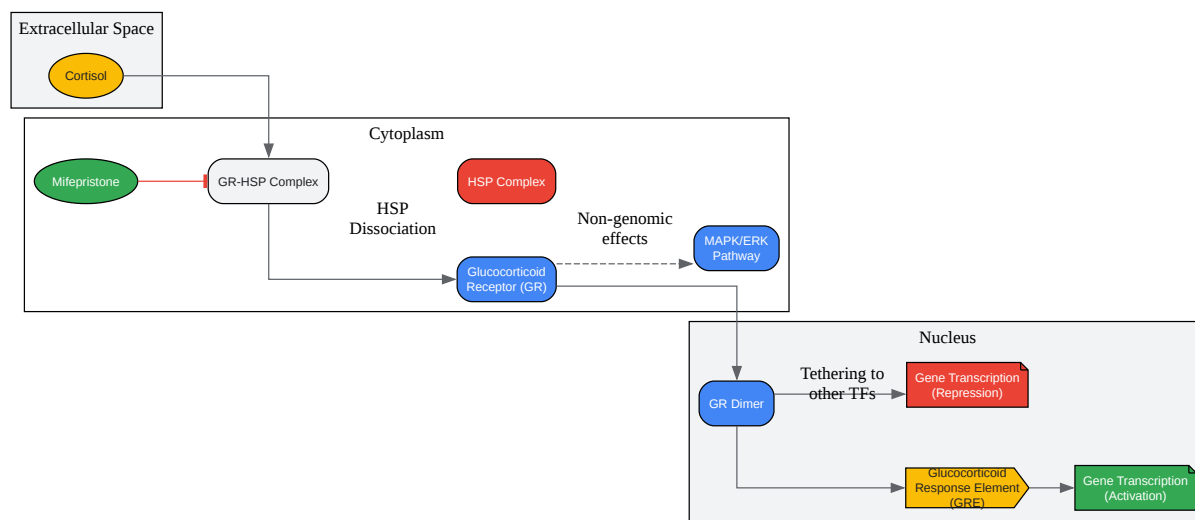
Receptor	Ligand	Assay Type	Species/Cell Line	Binding Affinity (K _i , nM)	IC ₅₀ (nM)	Reference (s)
Progesterone Receptor (PR)	Mifepristone	In vitro binding assay	Rat ovary	-	0.2	[4]
Glucocorticoid Receptor (GR)	Mifepristone	In vitro binding assay	Rat ovary	-	2.6	[4]
Progesterone Receptor (PR)	Monodemetilated Mifepristone	Inhibition of R5020-stimulated alkaline phosphatase	T47D-CO cells	-	~1	[5]
Glucocorticoid Receptor (GR)	Monodemetilated Mifepristone	Inhibition of dexamethasone-stimulated transcription	HepG2 cells	-	~10	[5]

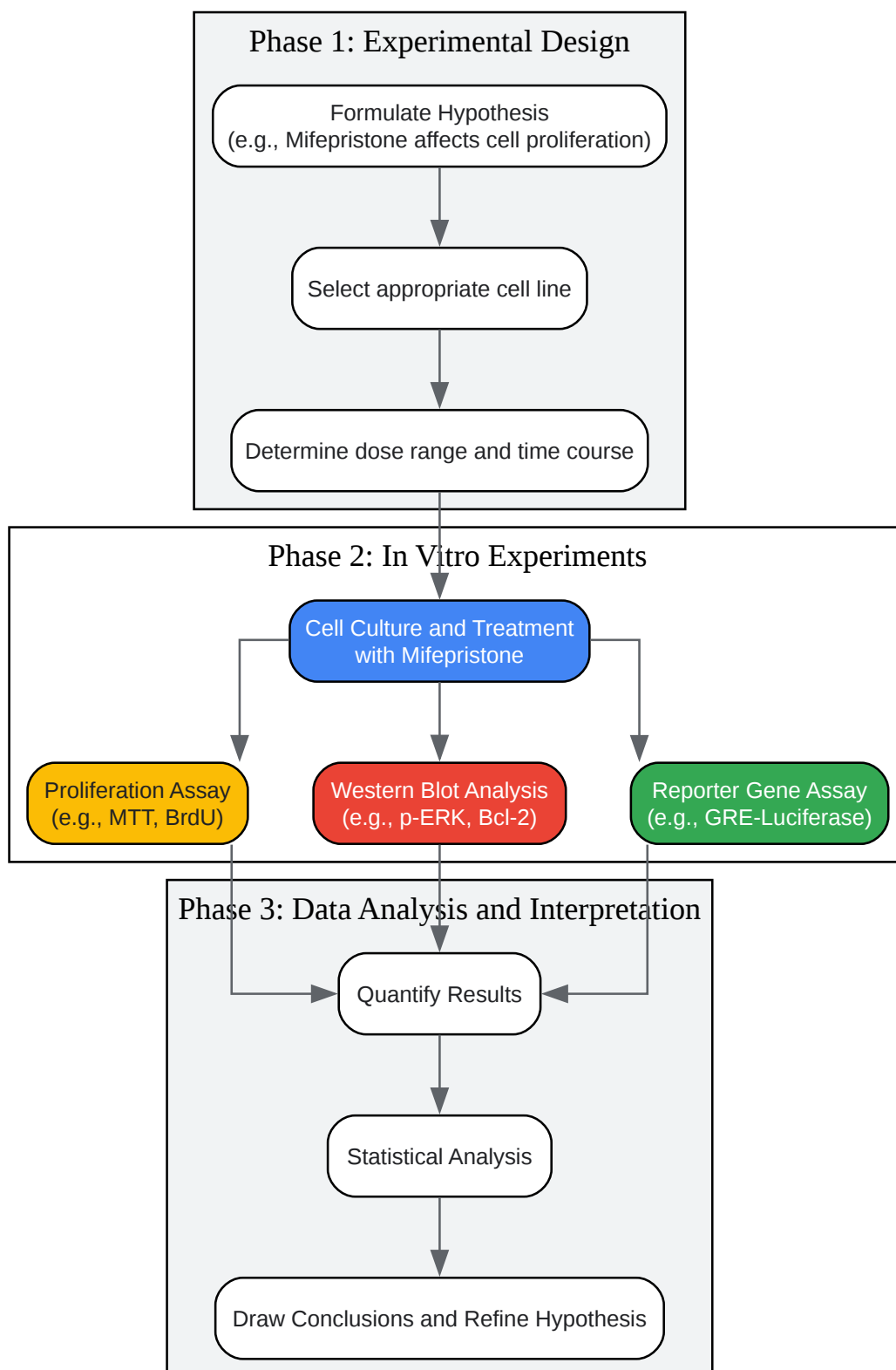
Cell Line	Assay	Effect	Effective Concentration	Reference(s)
SK-OV-3 (Ovarian Cancer)	Growth Inhibition	IC50	6.25 μ M	[4]
OV2008 (Ovarian Cancer)	Growth Inhibition	IC50	6.91 μ M	[4]
HCC1937 (Triple-Negative Breast Cancer)	Cell Viability	Dose-dependent decrease	10-20 μ M	[6]
SUM149PT (Triple-Negative Breast Cancer)	Cell Viability	Dose-dependent decrease	10-20 μ M	[6]

Signaling Pathways

Mifepristone's antagonism of progesterone and glucocorticoid receptors impacts a multitude of downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of these receptors and the points of intervention by mifepristone.







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